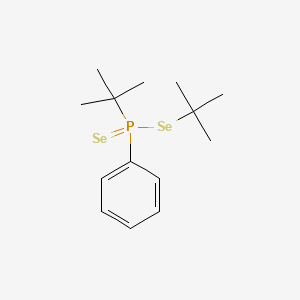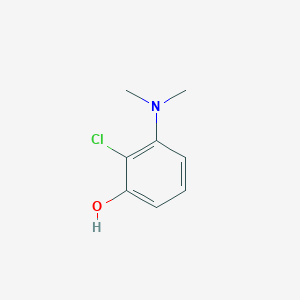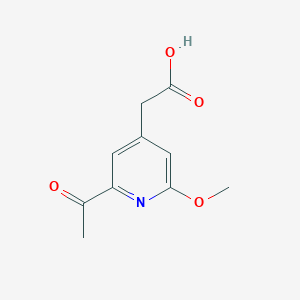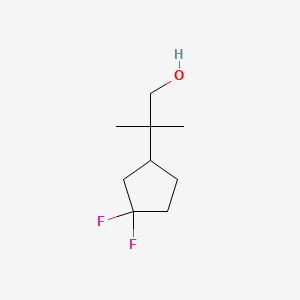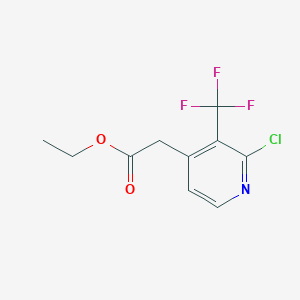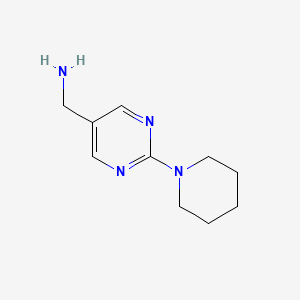
3-Tert-butyl-5-(cyclopropylmethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-5-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropylmethoxy group, and a phenol moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-(cyclopropylmethoxy)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of supercritical carbon dioxide as a solvent and charcoal-supported rhodium catalysts can also be employed for stereoselective hydrogenation processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butyl-5-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-5-(cyclopropylmethoxy)phenol is utilized in various scientific research fields:
Medicine: Research explores its potential therapeutic applications, including its role as an antioxidant or anti-inflammatory agent.
Industry: It is used in the synthesis of polymers and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Tert-butyl-5-(cyclopropylmethoxy)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl and cyclopropylmethoxy groups can modulate the compound’s lipophilicity and steric properties, affecting its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Tert-butylphenol: Similar structure but lacks the cyclopropylmethoxy group.
3,5-Di-tert-butylphenol: Contains two tert-butyl groups but no cyclopropylmethoxy group.
3-Tert-butyl-4-hydroxyanisole: Similar phenol structure with a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
3-Tert-butyl-5-(cyclopropylmethoxy)phenol is unique due to the presence of both the tert-butyl and cyclopropylmethoxy groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C14H20O2 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-tert-butyl-5-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)11-6-12(15)8-13(7-11)16-9-10-4-5-10/h6-8,10,15H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
IIYNTUYKJFFGSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)OCC2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






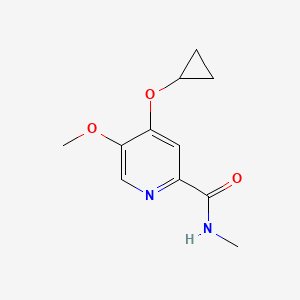

![2-(2-[4-(Tert-butoxycarbonyl)piperazin-1-YL]pyrimidin-5-YL)ethanamine](/img/structure/B14848806.png)
